molecular formula C11H17NO B14465935 1-Butyl-2-oxocyclohexane-1-carbonitrile CAS No. 66819-61-2

1-Butyl-2-oxocyclohexane-1-carbonitrile

Cat. No.: B14465935
CAS No.: 66819-61-2
M. Wt: 179.26 g/mol
InChI Key: WEBUTWVZHSGAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-oxocyclohexane-1-carbonitrile is a specialized chemical building block of high interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexanone ring substituted with a nitrile group and a butyl chain, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds with the 2-oxocyclohexanecarbonitrile core have been demonstrated as key intermediates in the development of active pharmaceutical ingredients (APIs), particularly for setting stereocenters through biocatalytic cascades involving enzymes such as ene reductases and alcohol dehydrogenases . Furthermore, structurally similar substituted cyclohexanecarbonitriles have shown significant pharmacological activity, for example, as potent and selective agonists for muscarinic M1 and/or M4 receptors, which are promising targets for neurological disorders such as Alzheimer's disease and schizophrenia . The presence of both a ketone and a nitrile group on the same ring provides two distinct handles for synthetic manipulation, allowing researchers to conduct a wide array of chemical transformations, including reductions, nucleophilic additions, and cyclizations to form novel heterocyclic systems. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

66819-61-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-butyl-2-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(9-12)8-5-4-6-10(11)13/h2-8H2,1H3

InChI Key

WEBUTWVZHSGAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with butyl cyanide under specific conditions to introduce the nitrile group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-butyl-2-oxocyclohexane-1-carbonitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different functionalized products.

    Substitution: The compound can participate in substitution reactions where the butyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: A wide range of substituted cyclohexane derivatives.

Scientific Research Applications

1-Butyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-butyl-2-oxocyclohexane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ketone group can undergo nucleophilic addition reactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Butyl-2-oxocyclohexane-1-carbonitrile with structurally related cyclohexanecarbonitrile derivatives, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Properties
1-Butyl-2-oxocyclohexane-1-carbonitrile Butyl, oxo C₁₁H₁₇NO (inferred) ~179.26 Likely liquid Intermediate in ketone/nitrile reactions; potential pharmaceutical precursor
1-Piperidinocyclohexanecarbonitrile Piperidine C₁₂H₂₀N₂ 192.3 Crystalline solid Used in ligand synthesis; ≥95% purity for research
1-(4-Bromophenyl)cyclohexane-1-carbonitrile 4-Bromophenyl C₁₃H₁₄BrN 256.17 Not specified Halogenated intermediates; Suzuki coupling substrates
1-(2-Chloroethyl)cyclohexane-1-carbonitrile 2-Chloroethyl C₉H₁₄ClN 171.67 Liquid Alkylating agent; storage at 4°C due to volatility
1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile Benzyl(methyl)amino C₁₅H₂₀N₂ 228.34 Powder Amine-functionalized nitrile; room-temperature stability
1-(Pyrimidin-2-yl)cyclohexane-1-carbonitrile Pyrimidinyl C₁₁H₁₃N₃ 187.24 Not specified Heterocyclic building block for drug discovery

Key Insights:

Substituent Effects: Alkyl Chains (Butyl/Chloroethyl): The butyl group in the target compound likely enhances lipophilicity compared to the smaller chloroethyl group in , affecting solubility in organic solvents. Aromatic vs. Functional Groups: The oxo group in the target compound may enhance polarity, making it more reactive in keto-enol tautomerism or nucleophilic additions compared to amino-substituted analogs like .

Physical State :

  • Crystalline solids (e.g., ) typically have higher melting points due to strong intermolecular forces, whereas liquids (e.g., ) suggest lower molecular symmetry or weaker van der Waals interactions.

Applications: The target compound’s ketone and nitrile groups make it a candidate for multistep synthesis, such as reductive amination or cyano-group transformations. Piperidine- and pyrimidine-containing analogs are prioritized in medicinal chemistry for targeting biological receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.